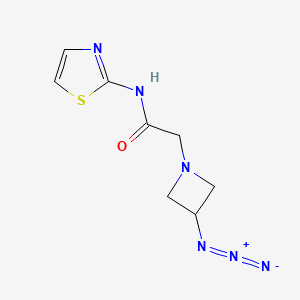
3-Azido-1-(4-bromobenzyl)azetidine
Vue d'ensemble
Description
3-Azido-1-(4-bromobenzyl)azetidine is a chemical compound used for pharmaceutical testing . It is a type of azetidine, which is a four-membered heterocyclic compound .
Molecular Structure Analysis
The molecular structure of azetidines is characterized by a four-membered heterocyclic ring . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines are influenced by the considerable ring strain in their molecular structure . This ring strain drives their reactivity and makes them excellent candidates for ring-opening and expansion reactions .Applications De Recherche Scientifique
Synthesis of Functionalized Azetidines
The compound can be used in the synthesis of functionalized azetidines through the aza Paternò–Büchi reaction . This [2 + 2] photocycloaddition reaction between an imine and an alkene component is one of the most efficient ways to synthesize functionalized azetidines .
Construction of Four-Membered Carbocyclic and Heterocyclic Organic Compounds
The aza Paternò–Büchi reaction, in which 3-Azido-1-(4-bromobenzyl)azetidine can participate, is a powerful tool for the construction of four-membered carbocyclic and heterocyclic organic compounds . This approach is considered among the most efficient methods for the rapid assembly of small rings .
Synthesis of Complex Natural Products
The [2 + 2] photocycloaddition reaction, which can involve 3-Azido-1-(4-bromobenzyl)azetidine, has been used for the synthesis of complex natural products . This method typically proceeds in a single synthetic operation with high regio- and stereoselectivity .
Production of Polyamines
Azetidines, including 3-Azido-1-(4-bromobenzyl)azetidine, can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization . This process provides an overview of the different routes to produce polyamines, with various structures (i.e., branched vs. linear) and degrees of control .
Antibacterial and Antimicrobial Coatings
The polymers resulting from the polymerization of azetidines have many important applications, such as antibacterial and antimicrobial coatings . These coatings can be used in various fields, including healthcare and food packaging .
CO2 Adsorption
Polymers derived from azetidines can be used for CO2 adsorption . This application is particularly relevant in the context of climate change and efforts to reduce greenhouse gas emissions .
Mécanisme D'action
Target of Action
Azetidines, which are four-membered heterocycles, are used in organic synthesis and medicinal chemistry . They can act as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry .
Mode of Action
The reactivity of azetidines is driven by a considerable ring strain, which can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines can be used in various catalytic processes including henry, suzuki, sonogashira and michael additions .
Pharmacokinetics
The properties of a compound can be influenced by its structure, and azetidines are known to be more stable than related aziridines .
Result of Action
Azetidines can be used as motifs in drug discovery, polymerization, and chiral templates .
Orientations Futures
Propriétés
IUPAC Name |
3-azido-1-[(4-bromophenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4/c11-9-3-1-8(2-4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGQDGHGIYJDBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)Br)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















